molecular formula C12H12O4 B2515559 8-ethoxy-2H-chromene-3-carboxylic acid CAS No. 923121-28-2

8-ethoxy-2H-chromene-3-carboxylic acid

Cat. No.: B2515559
CAS No.: 923121-28-2
M. Wt: 220.224
InChI Key: PYVWLZQNVFPMGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-2H-chromene-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of salicylaldehyde with ethyl acetoacetate, followed by cyclization and subsequent esterification . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-ethoxy-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

8-ethoxy-2H-chromene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-ethoxy-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to interact with enzymes and receptors, modulating their activity and influencing various biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 8-ethoxy-2H-chromene-3-carboxylic acid is unique due to its specific ethoxy and carboxylic acid functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

8-ethoxy-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-10-5-3-4-8-6-9(12(13)14)7-16-11(8)10/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVWLZQNVFPMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OCC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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